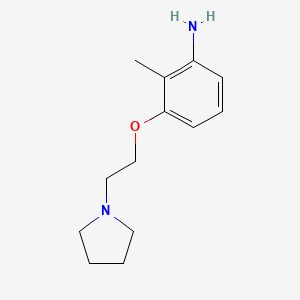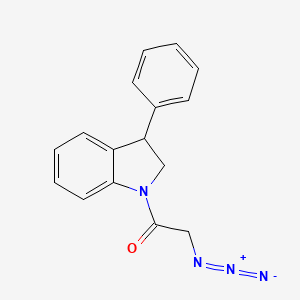
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-3-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-fluoro-3-methoxyphenylacetate is coupled with methyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of methyl 5-fluoro-3-methoxyphenylacetate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-fluoro-3-methoxybenzaldehyde or 5-fluoro-3-methoxybenzoic acid.
Reduction: 5-fluoro-3-methoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of methyl 5-fluoro-3-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methoxy group can influence its solubility and bioavailability .
相似化合物的比较
Similar Compounds
Methyl 5-fluoro-3-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 5-chloro-3-methoxyphenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-fluoro-3-methoxybenzoate: Similar structure but with a benzoate group instead of phenylacetate.
Uniqueness
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER is unique due to the combination of its fluorine and methoxy substituents. The presence of fluorine can significantly alter the compound’s reactivity and biological activity compared to its non-fluorinated analogs. Additionally, the methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
属性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC 名称 |
methyl 2-(3-fluoro-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-13-9-4-7(3-8(11)6-9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |
InChI 键 |
KTJFGMKBXRSHFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)CC(=O)OC)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid](/img/structure/B8453748.png)


![Benzeneacetamide,4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-n-[5-(dimethylamino)-2-pyridinyl]-2-methoxy-](/img/structure/B8453763.png)

![N-(3,4-Dichlorophenyl)-N'-[5-(hexane-1-sulfonyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8453780.png)
![5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-amine](/img/structure/B8453781.png)




